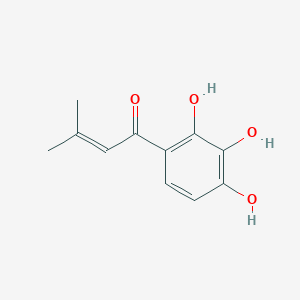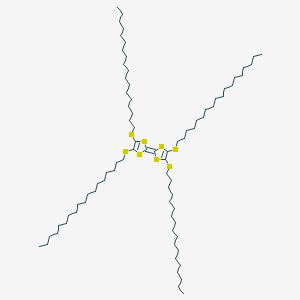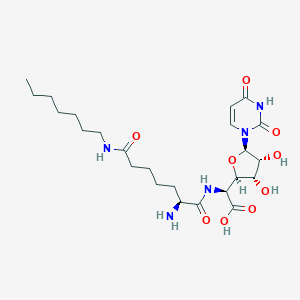
Oct-lys-upoc
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-epsilon-(Octanoyl)lysyl-uracil polyoxin C is a synthetic derivative of uracil polyoxin C, a peptidyl nucleoside antibiotic. This compound is known for its potent inhibitory activity against chitin synthetase, an enzyme crucial for fungal cell wall biosynthesis. The addition of hydrophobic groups, such as octanoyl and lysyl, enhances its stability and resistance to intracellular degradation .
Vorbereitungsmethoden
N-epsilon-(Octanoyl)lysyl-uracil polyoxin C is synthesized by reacting uracil polyoxin C with the appropriate amino acid p-nitrophenyl ester . The reaction involves the coupling of uracil polyoxin C with octanoyl-lysyl using standard peptide coupling conditions, such as dicyclohexylcarbodiimide (DCC) as a coupling agent . The reaction conditions typically include anhydrous solvents and inert atmosphere to prevent hydrolysis and oxidation.
Analyse Chemischer Reaktionen
N-epsilon-(Octanoyl)lysyl-uracil polyoxin C undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, altering its biological activity.
Substitution: Substitution reactions can introduce different functional groups, modifying its chemical properties and biological activity.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
N-epsilon-(Octanoyl)lysyl-uracil polyoxin C has several scientific research applications:
Chemistry: It is used as a model compound to study the synthesis and reactivity of peptidyl nucleosides.
Medicine: Its inhibitory activity against chitin synthetase makes it a potential candidate for developing antifungal therapies.
Wirkmechanismus
N-epsilon-(Octanoyl)lysyl-uracil polyoxin C exerts its effects by inhibiting chitin synthetase, an enzyme responsible for synthesizing chitin in fungal cell walls . The compound binds to the active site of the enzyme, preventing the formation of chitin and disrupting the integrity of the fungal cell wall. This leads to osmotic sensitivity, abnormal morphology, and growth arrest in fungi .
Vergleich Mit ähnlichen Verbindungen
N-epsilon-(Octanoyl)lysyl-uracil polyoxin C is unique due to its hydrophobic modifications, which enhance its stability and resistance to intracellular degradation . Similar compounds include:
N-gamma-(octyl)-glutaminyluracil polyoxin C: Another hydrophobic derivative with similar inhibitory activity but lower stability.
Nikkomycins: Structurally related peptidyl nucleoside antibiotics with similar antifungal activity but different pharmacokinetic properties.
These compounds share a common mechanism of action but differ in their stability, reactivity, and biological activity, highlighting the uniqueness of N-epsilon-(Octanoyl)lysyl-uracil polyoxin C .
Eigenschaften
CAS-Nummer |
100566-83-4 |
|---|---|
Molekularformel |
C24H39N5O9 |
Molekulargewicht |
541.6 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-amino-7-(heptylamino)-7-oxoheptanoyl]amino]-2-[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]acetic acid |
InChI |
InChI=1S/C24H39N5O9/c1-2-3-4-5-8-12-26-15(30)10-7-6-9-14(25)21(34)28-17(23(35)36)20-18(32)19(33)22(38-20)29-13-11-16(31)27-24(29)37/h11,13-14,17-20,22,32-33H,2-10,12,25H2,1H3,(H,26,30)(H,28,34)(H,35,36)(H,27,31,37)/t14-,17-,18-,19+,20+,22+/m0/s1 |
InChI-Schlüssel |
KQXVKGBKQDWQIX-WIPOLACYSA-N |
SMILES |
CCCCCCCNC(=O)CCCCC(C(=O)NC(C1C(C(C(O1)N2C=CC(=O)NC2=O)O)O)C(=O)O)N |
Isomerische SMILES |
CCCCCCCNC(=O)CCCC[C@@H](C(=O)N[C@@H]([C@@H]1[C@H]([C@H]([C@@H](O1)N2C=CC(=O)NC2=O)O)O)C(=O)O)N |
Kanonische SMILES |
CCCCCCCNC(=O)CCCCC(C(=O)NC(C1C(C(C(O1)N2C=CC(=O)NC2=O)O)O)C(=O)O)N |
| 100566-83-4 | |
Synonyme |
N-epsilon-(octanoyl)lysyl-uracil polyoxin C Oct-Lys-UPOC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


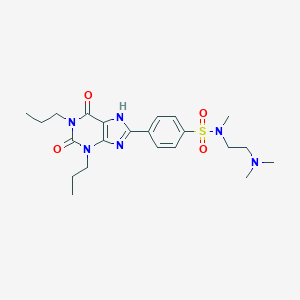
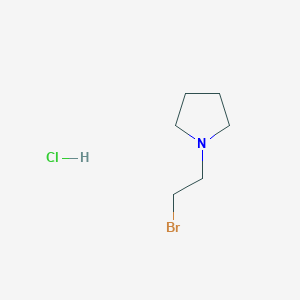
![4-[[2-[4-(methylamino)butoxy]phenyl]methyl]phenol](/img/structure/B33935.png)
![N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-benzamide](/img/structure/B33937.png)
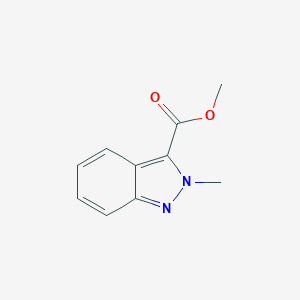

![(1S)-4alpha-Ethenyl-2alpha-hydroxy-3beta-[1-(hydroxymethyl)ethenyl]-6alpha-[[2-(hydroxymethyl)-1-oxo-2-propenyl]oxy](/img/structure/B33943.png)

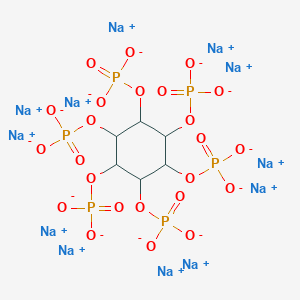
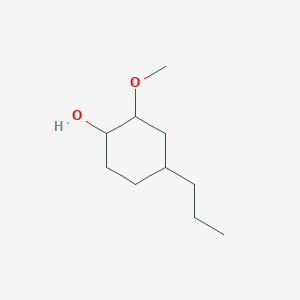
![calcium;[(2R)-2,3-dihydroxypropyl] phosphate](/img/structure/B33947.png)
![[5-(2-Methoxyphenyl)-1,2-oxazol-3-yl]methanol](/img/structure/B33949.png)
